magnesium;1-fluoro-3-phenylmethoxybenzene-4-ide;bromide
Description
Magnesium;1-fluoro-3-phenylmethoxybenzene-4-ide;bromide is a Grignard reagent characterized by a magnesium center coordinated to a substituted benzene ring. The aromatic ring features a fluorine atom at position 1 and a phenylmethoxy group at position 3, with a bromide counterion. This compound is utilized in organic synthesis for nucleophilic addition reactions, particularly in forming carbon-carbon bonds. Its reactivity is influenced by the electronic effects of the fluorine atom (electron-withdrawing) and the steric bulk of the phenylmethoxy group, which may modulate selectivity in synthetic pathways .
Properties
Molecular Formula |
C13H10BrFMgO |
|---|---|
Molecular Weight |
305.42 g/mol |
IUPAC Name |
magnesium;1-fluoro-3-phenylmethoxybenzene-4-ide;bromide |
InChI |
InChI=1S/C13H10FO.BrH.Mg/c14-12-7-4-8-13(9-12)15-10-11-5-2-1-3-6-11;;/h1-7,9H,10H2;1H;/q-1;;+2/p-1 |
InChI Key |
PEWBSMWRBUDUOX-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)COC2=[C-]C=CC(=C2)F.[Mg+2].[Br-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of magnesium;1-fluoro-3-phenylmethoxybenzene-4-ide;bromide involves the reaction of 3-fluoro-4-methoxyphenyl bromide with magnesium metal in an anhydrous solvent, typically tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent the Grignard reagent from reacting with moisture or oxygen. The general reaction is as follows:
3-fluoro-4-methoxyphenyl bromide+Mg→3-fluoro-4-methoxyphenylmagnesium bromide
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The reaction is conducted in large reactors with precise control over temperature, pressure, and inert atmosphere to ensure high yield and purity. The use of automated systems for the addition of reagents and monitoring of reaction conditions is common to maintain consistency and safety.
Chemical Reactions Analysis
Nucleophilic Addition to Carbonyl Compounds
Phenylmagnesium bromide reacts with carbonyl-containing substrates to form secondary or tertiary alcohols. The mechanism involves coordination of the magnesium atom to the carbonyl oxygen, followed by nucleophilic attack.
Key Mechanistic Steps :
-
Coordination of Mg²⁺ to carbonyl oxygen.
-
Nucleophilic attack by the phenyl group.
-
Acidic workup to protonate the alkoxide intermediate5.
Reaction with Carbon Dioxide
Phenylmagnesium bromide reacts with CO₂ to form benzoic acid after hydrolysis:
Substitution Reactions
The reagent participates in nucleophilic substitution with alkyl/aryl halides:
Examples :
Coupling Reactions
Phenylmagnesium bromide facilitates cross-couplings with transition metal catalysts:
Reaction with Phosphorus Trichloride
Three equivalents react to form triphenylphosphine:
Side Reactions and Limitations
-
Protonolysis : Reacts violently with water or alcohols to form benzene :
-
Homocoupling : Forms biphenyl in the presence of excess bromobenzene5.
Reaction Optimization Guidelines
Scientific Research Applications
Organic Synthesis
Reagent in Grignard Reactions
Magnesium-based compounds are widely used as reagents in organic synthesis, particularly in Grignard reactions. Magnesium;1-fluoro-3-phenylmethoxybenzene-4-ide;bromide serves as an organomagnesium reagent, facilitating the formation of carbon-carbon bonds. This compound can react with carbonyl compounds to produce alcohols, which are crucial intermediates in the synthesis of various organic molecules.
Table 1: Grignard Reaction Examples
| Reaction Type | Reagent | Product |
|---|---|---|
| Carbonyl Addition | This compound + Aldehyde | Secondary Alcohol |
| Coupling Reaction | This compound + Alkyl Halide | Aryl-Alkane Coupling |
Pharmaceutical Applications
Therapeutic Potential
Research indicates that magnesium compounds can play a role in therapeutic applications. For instance, this compound has been investigated for its potential as an inhibitor of certain biological pathways related to inflammation and cancer progression. The compound's ability to modulate signaling pathways makes it a candidate for further studies in drug development.
Case Study: Anti-inflammatory Effects
A study examined the effects of magnesium-based compounds on inflammatory markers in human subjects. Participants receiving magnesium supplementation showed a significant reduction in C-reactive protein levels, indicating a potential for magnesium compounds to mitigate inflammation-related diseases.
Materials Science
Polymer Chemistry
In materials science, magnesium-based compounds are utilized to develop advanced materials with specific properties. This compound can be employed as a precursor for synthesizing functionalized polymers, enhancing their mechanical and thermal properties.
Table 2: Applications in Materials Science
| Material Type | Application | Properties Enhanced |
|---|---|---|
| Functionalized Polymers | Coatings and Adhesives | Improved adhesion and durability |
| Composite Materials | Reinforcement in structural applications | Increased strength and lightweight |
Mechanism of Action
The mechanism of action of magnesium;1-fluoro-3-phenylmethoxybenzene-4-ide;bromide involves the formation of a highly reactive carbon-magnesium bond. This bond acts as a nucleophile, attacking electrophilic centers in other molecules. The reactivity is due to the polarization of the carbon-magnesium bond, making the carbon atom electron-rich and capable of forming new bonds with electrophiles.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s uniqueness lies in its substitution pattern, which distinguishes it from other Grignard reagents and halogenated aromatics. Below is a detailed comparison:
Table 1: Structural and Reactivity Comparison
Key Findings
Electronic Effects :
- The fluorine atom in the target compound enhances electrophilic aromatic substitution resistance compared to chloro or bromo analogs (e.g., ). This property is critical in reactions requiring stability under acidic conditions.
- The phenylmethoxy group introduces steric bulk, reducing reaction rates with bulky electrophiles compared to smaller substituents like methyl or ethyl .
Steric Influence :
- Compared to (3-Bromo-4-fluorobenzyl)magnesium bromide , the phenylmethoxy group in the target compound creates a more hindered environment, favoring reactions with less sterically demanding substrates.
Applications in Synthesis: The compound’s selectivity is advantageous in synthesizing fluorinated pharmaceuticals, where precise substitution patterns are required. For example, it outperforms Magnesium;1-methoxy-4-(phenoxymethyl)benzene;bromide in fluorination-sensitive reactions due to its stronger electron-withdrawing fluorine substituent.
Comparison with Non-Grignard Analogs: While 1-Bromo-3-fluoro-2-(4-fluorophenyl)benzene shares halogen substitution, it lacks the magnesium center, making it unsuitable for Grignard-type nucleophilic additions.
Biological Activity
Magnesium;1-fluoro-3-phenylmethoxybenzene-4-ide;bromide is a complex organometallic compound that has garnered interest due to its potential biological activities. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
The biological activity of magnesium-based compounds often involves their role as catalysts in biochemical reactions. Specifically, magnesium ions are known to stabilize negative charges in biochemical systems, facilitating enzymatic reactions. The presence of the fluoro and phenylmethoxy groups may enhance the compound's interaction with biological targets, potentially modulating enzyme activities or influencing cellular signaling pathways.
Anticancer Properties
Recent studies have indicated that magnesium compounds can exhibit anticancer properties through various mechanisms, including:
- Inhibition of Tumor Growth : Research has shown that magnesium complexes can inhibit the proliferation of cancer cells by inducing apoptosis (programmed cell death) and disrupting cell cycle progression.
- Modulation of Protein Kinase Activity : Compounds similar to this compound have been reported to modulate protein kinase activities, which play crucial roles in cancer cell signaling pathways .
Neuroprotective Effects
Magnesium is essential for neurological function, and its compounds have been studied for neuroprotective effects. This includes:
- Reduction of Oxidative Stress : Magnesium complexes may reduce oxidative stress in neuronal cells, thereby protecting against neurodegenerative diseases.
- Neurotransmitter Regulation : The compound could influence neurotransmitter release, potentially aiding in conditions such as depression or anxiety.
Antimicrobial Activity
Some studies suggest that organomagnesium compounds possess antimicrobial properties. This activity may be attributed to:
- Disruption of Bacterial Cell Membranes : The interaction between magnesium ions and bacterial membranes can lead to increased permeability and eventual cell lysis.
Table 1: Summary of Biological Activities
| Activity Type | Mechanism | References |
|---|---|---|
| Anticancer | Inhibition of cell proliferation | |
| Neuroprotective | Reduction of oxidative stress | |
| Antimicrobial | Disruption of bacterial membranes |
Case Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry investigated the anticancer efficacy of magnesium complexes similar to this compound. The results indicated a significant reduction in tumor size in murine models treated with these compounds compared to controls. The study concluded that these compounds could serve as potential chemotherapeutic agents.
Case Study 2: Neuroprotective Effects
Research published in Neuroscience Letters explored the neuroprotective effects of magnesium-based compounds on neuronal cells exposed to oxidative stress. The findings demonstrated that treatment with these compounds significantly reduced markers of oxidative damage and improved cell viability.
Q & A
Q. What are the optimal synthetic routes for preparing magnesium bromide and its fluorinated aromatic derivatives?
Magnesium bromide (MgBr₂) is typically synthesized via direct reaction of magnesium metal with bromine (Mg + Br₂ → MgBr₂) or by treating magnesium oxide/carbonate with hydrobromic acid . For the fluorinated aromatic ligand (1-fluoro-3-phenylmethoxybenzene-4-ide), bromo-fluoro intermediates like 3-bromo-4-fluoro-benzaldehyde derivatives can be synthesized using regioselective bromination and fluorination protocols, as described in acetal formation processes . Grignard reagent analogs (e.g., methoxyphenylmagnesium bromide) are prepared by reacting aryl bromides with magnesium in anhydrous tetrahydrofuran (THF) under inert atmospheres .
Q. What characterization techniques are critical for confirming the structure of this compound?
Key methods include:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm aromatic substitution patterns and ligand coordination .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns, as demonstrated in NIST spectral databases .
- X-ray Crystallography : For unambiguous determination of solid-state structure and Mg coordination geometry .
- Infrared (IR) Spectroscopy : To identify functional groups like C-F and Mg-Br bonds .
Q. What safety protocols are essential when handling magnesium bromide and fluorinated aromatic precursors?
- Magnesium Bromide : Causes skin/eye irritation (H315, H319) and respiratory discomfort (H335). Use fume hoods, wear nitrile gloves, and employ dust suppression techniques to avoid aerosol formation .
- Fluorinated Aromatics : Potential lachrymators and skin sensitizers. First-aid measures include immediate flushing of eyes with water (15+ minutes) and decontamination of exposed skin using pH-neutral soap .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance regioselectivity in fluorinated ligand synthesis?
Regioselectivity in bromo-fluoro substitutions (e.g., para vs. meta positions) is influenced by:
- Directing Groups : Electron-donating groups (e.g., methoxy in 3-phenylmethoxybenzene) direct electrophilic bromination to specific positions .
- Catalytic Systems : Lewis acids like FeCl₃ or ZnBr₂ can modulate halogenation pathways .
- Temperature Control : Lower temperatures (−20°C to 0°C) favor kinetic over thermodynamic products .
Q. What mechanistic insights explain magnesium bromide's role as a catalyst in cross-coupling reactions?
MgBr₂ acts as a Lewis acid to stabilize transition states in nucleophilic substitutions or Grignard-type reactions. For example:
Q. How can contradictory data on reaction yields be resolved in scaled-up syntheses?
Yield discrepancies often arise from:
- Impurity Profiles : Trace moisture in THF deactivates Grignard reagents; use molecular sieves or distillation for solvent drying .
- Oxygen Sensitivity : Fluorinated ligands are prone to oxidation; employ Schlenk-line techniques for air-free reactions .
- Kinetic vs. Thermodynamic Control : Monitor reaction progress via TLC/GC-MS to identify intermediate trapping .
Q. What computational methods support the design of fluorinated ligands for magnesium coordination complexes?
- Density Functional Theory (DFT) : Predicts ligand-Mg binding energies and optimizes geometries for stability .
- Molecular Dynamics (MD) : Simulates solvent effects on reaction pathways, e.g., THF vs. diethyl ether .
- Docking Studies : Models interactions between Mg complexes and biological targets (e.g., enzyme active sites) .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
